1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone
Description
The compound 1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 1H-indole core substituted with a sulfonyl-linked 2-oxo-pyrrolidine ethanone moiety and a 4-methylpiperidine group. This article compares its synthesis, structural features, and inferred biological relevance with analogous compounds.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfonylindol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-17-8-12-24(13-9-17)21(26)15-25-14-20(18-6-2-3-7-19(18)25)30(28,29)16-22(27)23-10-4-5-11-23/h2-3,6-7,14,17H,4-5,8-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGNPDYUJFJVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine moiety linked to an indole structure via a sulfonamide group. The synthesis typically involves multi-step reactions that can include chlorination, sulfonation, and coupling of various intermediates. The synthetic routes are crucial for achieving high yields and purity of the final product.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:
- Antibacterial Activity : Compounds containing piperidine and sulfonamide functionalities have shown significant antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound is expected to exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. Studies have reported IC50 values for related compounds, highlighting their potential as effective inhibitors .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Interaction : The sulfonamide group is known to interact with active sites of enzymes, thereby inhibiting their activity.
- Receptor Modulation : Compounds with indole structures often modulate neurotransmitter receptors, which can lead to various pharmacological effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Study 1: Antibacterial Screening
In a study focusing on piperidine derivatives, several compounds demonstrated moderate to strong antibacterial activity. Notably, compounds with sulfonamide groups were particularly effective against Bacillus subtilis, showcasing the potential of similar structures .
Study 2: Enzyme Inhibition
Research on urease inhibitors revealed that certain piperidine derivatives exhibited strong inhibitory activity with IC50 values significantly lower than standard drugs. This suggests that the compound may also possess similar enzyme inhibition capabilities .
Study 3: Binding Affinity Studies
Docking studies have been employed to predict the interaction of related compounds with bovine serum albumin (BSA), indicating their pharmacological effectiveness through binding interactions that enhance bioavailability .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Type | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|---|---|
| Compound A | Piperidine | 2.14 | 0.63 | 1.13 |
| Compound B | Sulfonamide | 6.28 | 2.39 | 2.15 |
| Compound C | Indole | 1.21 | 6.28 | 2.26 |
Comparison with Similar Compounds
Structural Analogues with Indole Cores
Several indole derivatives share functional similarities with the target compound (Table 1):
Key Observations :
- Substituent Impact on Synthesis : Electron-donating groups (e.g., methoxy in ) correlate with higher yields (78%) compared to electron-withdrawing or bulky groups (e.g., trimethoxyphenyl at 51%) . The target compound’s sulfonyl group may reduce yield due to steric hindrance or reactivity challenges.
Piperidine/Pyrrolidine Derivatives
Piperidine and pyrrolidine rings are critical for receptor binding in neurological agents (Table 2):
Key Observations :
Sulfonyl vs. Thio/Sulfonyl-Ether Analogues
The sulfonyl group in the target compound distinguishes it from thio/sulfonyl-ether derivatives (Table 3):
Key Observations :
- Synthetic Accessibility: Friedel-Crafts alkylation (Evidences 2, 9) using 2-chloro-1-(pyrrolidin-1-yl)ethanone is a viable route for the target compound, though sulfonation may require additional steps .
Q & A
Q. What are the key challenges in synthesizing 1-(4-methylpiperidin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone, and how can they be addressed methodologically?
The synthesis of this compound involves multi-step reactions, including sulfonylation of the indole moiety, coupling with the 4-methylpiperidine group, and ketone functionalization. Key challenges include:
- Low yields during sulfonylation : Optimize reaction stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and use anhydrous conditions to minimize side reactions .
- Purification of intermediates : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) or use preparative HPLC for polar byproducts .
- Stability of the pyrrolidinone-ethyl group : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the sulfonyl group .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR) : Verify the presence of indole protons (δ 7.2–8.1 ppm), piperidine methyl group (δ 1.2–1.4 ppm), and sulfonyl group (δ 3.5–3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₂₈N₃O₃S: 402.1851) .
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or substituent positioning .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?
Discrepancies may arise due to assay conditions or target specificity. Methodological solutions include:
- Dose-response standardization : Use fixed concentration ranges (e.g., 1 nM–100 µM) and validate assays with positive controls (e.g., known kinase inhibitors for enzyme studies) .
- Off-target profiling : Employ computational tools (e.g., molecular docking with PDBePISA) to predict interactions with non-target receptors .
- Meta-analysis of existing data : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?
Focus on modifying functional groups while retaining core activity:
- Lipophilicity adjustments : Introduce polar substituents (e.g., -OH or -COOH) on the piperidine ring to enhance solubility (logP reduction by 0.5–1.0 units) .
- Metabolic stability : Replace labile groups (e.g., methyl on piperidine) with deuterated analogs or fluorinated moieties to slow hepatic clearance .
- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption and blood-brain barrier penetration .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in neuropharmacology?
- Target identification : Perform affinity chromatography with immobilized compound to capture binding proteins from brain lysates .
- Calcium imaging : Measure intracellular Ca²⁺ flux in neuronal cell lines (e.g., SH-SY5Y) to assess GPCR or ion channel modulation .
- In vivo electrophysiology : Record neuronal firing rates in rodent models after compound administration to evaluate CNS activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
